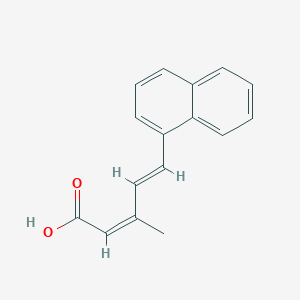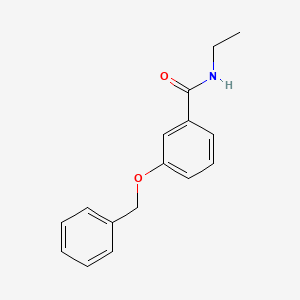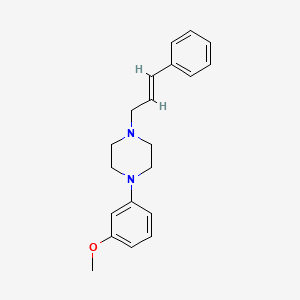
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs have been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Inhibition of PTPs using compounds such as 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could be a potential therapeutic strategy for these diseases.
Mécanisme D'action
The mechanism of action of 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of PTPs. PTPs play a crucial role in regulating cellular signaling pathways by dephosphorylating proteins. Inhibition of PTPs using 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways.
Biochemical and Physiological Effects:
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit various PTPs, including PTP1B, TCPTP, and SHP2. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential therapeutic target for diabetes. Inhibition of SHP2 has been shown to have potential applications in cancer therapy by inhibiting the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of research could be the development of more potent and selective inhibitors of PTPs. Another area of research could be the investigation of the role of PTPs in other diseases, such as autoimmune disorders. Additionally, the potential toxicity of 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzoyl chloride or the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzamide in the presence of a base.
Propriétés
IUPAC Name |
3,5-ditert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-11-20-21-16(23-11)19-15(22)12-8-13(17(2,3)4)10-14(9-12)18(5,6)7/h8-10H,1-7H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIHZURLSXYUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
![N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)


![2-[(6-bromo-4-phenylquinazolin-2-yl)(methyl)amino]ethanol](/img/structure/B5404538.png)
![N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5404552.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)

